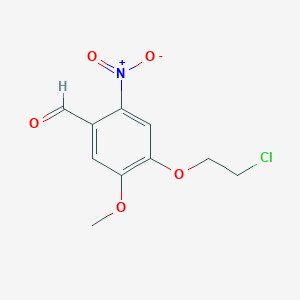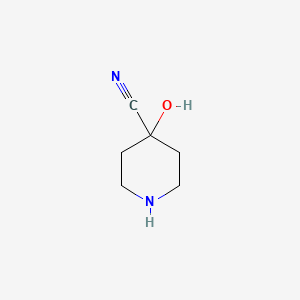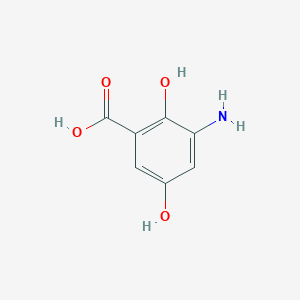
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde
Overview
Description
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, also known as 4-chloro-5-methoxy-2-nitrobenzaldehyde or CMNB, is a chemical compound found in a variety of natural and synthetic sources. CMNB is an aromatic aldehyde with a yellow-brown color and a strong odor. It is used in a variety of applications, including scientific research, pharmaceuticals, and industrial chemicals. CMNB has a wide range of applications due to its unique properties, such as its high reactivity and low toxicity. In
Scientific Research Applications
CMNB is used as a reagent in various scientific research applications. It has been used as a catalyst in the synthesis of novel compounds, such as 1,2,3-triazoles and 1,2,3-triazolines. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, anti-tumor agents, and anti-HIV agents. In addition, CMNB has been used in the synthesis of organic dyes and pigments, as well as in the synthesis of polymers.
Mechanism of Action
CMNB is an aromatic aldehyde, which means that it can react with a variety of compounds. In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, CMNB can react with 2-chloroethanol to form a new compound. The reaction is believed to involve the nucleophilic attack of the hydroxide ion on the aldehyde group of the CMNB molecule, followed by the elimination of water from the reaction mixture. The resulting product is a yellow-brown solution, which is then cooled and filtered to obtain the desired product.
Biochemical and Physiological Effects
CMNB has been studied for its potential biochemical and physiological effects. In vitro studies have shown that CMNB can inhibit the growth of cancer cells and induce apoptosis in certain types of cancer cells. In addition, CMNB has been found to have anti-inflammatory and antioxidant properties, as well as the ability to reduce oxidative stress. It has also been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
The use of CMNB in laboratory experiments offers several advantages. It is relatively inexpensive and easy to obtain, and it is highly reactive, making it suitable for a variety of synthetic reactions. In addition, CMNB is not highly toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of CMNB in laboratory experiments. It is not very stable at high temperatures, and it can be difficult to purify the product due to its low solubility.
Future Directions
The potential future directions for CMNB include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of novel compounds. In addition, CMNB could be used as a catalyst in the synthesis of pharmaceuticals, organic dyes and pigments, and polymers. Finally, CMNB could be used as a reagent in the development of new analytical techniques, such as high-performance liquid chromatography.
properties
IUPAC Name |
4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-16-9-4-7(6-13)8(12(14)15)5-10(9)17-3-2-11/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWLBHKAMOOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620765 | |
| Record name | 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348618-75-7 | |
| Record name | 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1628633.png)


